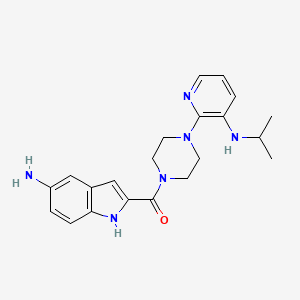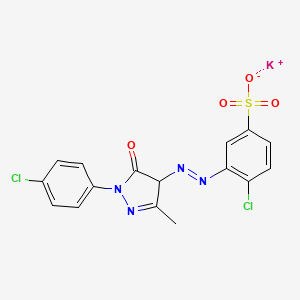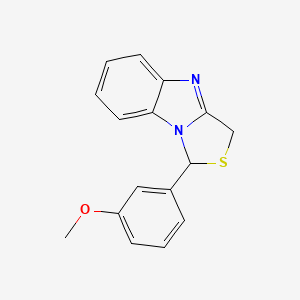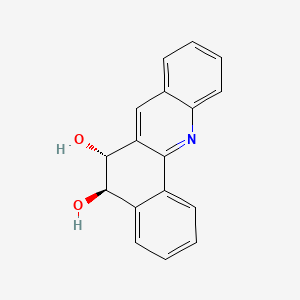
trans-5,6-Dihydrobenz(c)acridine-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-5,6-Dihydrobenz©acridine-5,6-diol: is a chemical compound known for its unique structure and properties. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-5,6-Dihydrobenz©acridine-5,6-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of trans-5,6-Dihydrobenz©acridine-5,6-diol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
trans-5,6-Dihydrobenz©acridine-5,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
trans-5,6-Dihydrobenz©acridine-5,6-diol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of trans-5,6-Dihydrobenz©acridine-5,6-diol involves its interaction with specific molecular targets and pathways. For example, it may intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
5,6-Dihydro-7,9-dimethyl-benz©acridine-5,6-diol: This compound shares a similar structure but with additional methyl groups.
trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz©acridine: Another closely related compound with slight structural variations.
Uniqueness
trans-5,6-Dihydrobenz©acridine-5,6-diol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
85945-24-0 |
|---|---|
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(5R,6R)-5,6-dihydrobenzo[c]acridine-5,6-diol |
InChI |
InChI=1S/C17H13NO2/c19-16-12-7-3-2-6-11(12)15-13(17(16)20)9-10-5-1-4-8-14(10)18-15/h1-9,16-17,19-20H/t16-,17-/m1/s1 |
Clé InChI |
OZLIOKFBXWEMAF-IAGOWNOFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C3[C@H]([C@@H](C4=CC=CC=C4C3=N2)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(C(C4=CC=CC=C4C3=N2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



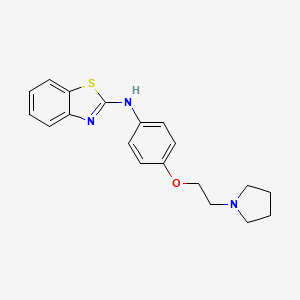

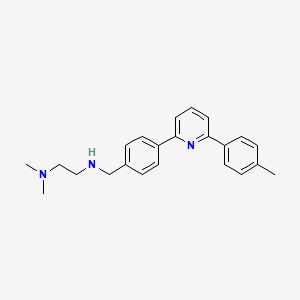
![17-(2,6-Dioxopiperidin-3-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12791370.png)
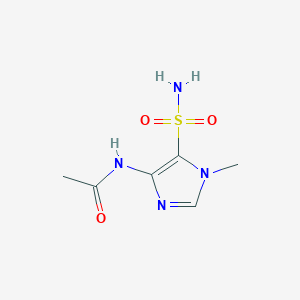
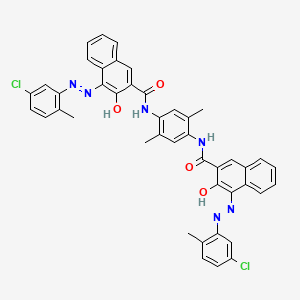



![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12791404.png)
